molecular formula C14H14N2O B12419306 9-Methylharmine-d6

9-Methylharmine-d6

Cat. No.: B12419306
M. Wt: 232.31 g/mol
InChI Key: LJQLTQRHIJBENP-XERRXZQWSA-N
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Description

9-Methylharmine-d6 is a deuterated derivative of 9-Methylharmine, an indole alkaloid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The molecular formula of this compound is C14H8D6N2O, and it has a molecular weight of 232.31 .

Preparation Methods

The synthesis of 9-Methylharmine-d6 involves the incorporation of deuterium atoms into the 9-Methylharmine molecule. One common method for synthesizing deuterated compounds is the use of deuterated reagents in the reaction process. For instance, 9-Methylharmine can be deuterated using deuterated methanol (CD3OD) in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete deuteration.

Industrial production methods for this compound are not well-documented, but they likely involve similar deuteration techniques on a larger scale. The process would require careful control of reaction conditions to ensure high purity and yield of the deuterated product.

Chemical Reactions Analysis

9-Methylharmine-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield a variety of oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

9-Methylharmine-d6 is used extensively in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 9-Methylharmine-d6 involves its interaction with molecular targets and pathways within biological systems. As an indole alkaloid, it can interact with various enzymes and receptors, potentially influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect pathways related to DNA damage and repair .

Comparison with Similar Compounds

9-Methylharmine-d6 can be compared with other similar compounds, such as:

    Harmine: A naturally occurring β-carboline alkaloid with similar biological activities.

    Harmaline: Another β-carboline alkaloid with psychoactive properties.

    Harman: A β-carboline alkaloid found in various plants and foods.

    Peganine: An alkaloid with potential therapeutic effects.

What sets this compound apart from these compounds is its deuterated nature, which makes it particularly useful in research applications involving isotopic labeling .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

232.31 g/mol

IUPAC Name

1-methyl-7-(trideuteriomethoxy)-9-(trideuteriomethyl)pyrido[3,4-b]indole

InChI

InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3/i2D3,3D3

InChI Key

LJQLTQRHIJBENP-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=CC(=C2)OC([2H])([2H])[2H])C3=C1C(=NC=C3)C

Canonical SMILES

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C

Origin of Product

United States

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